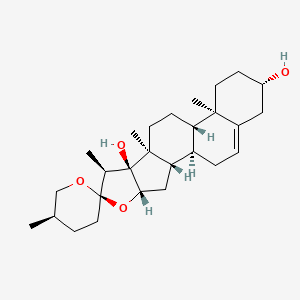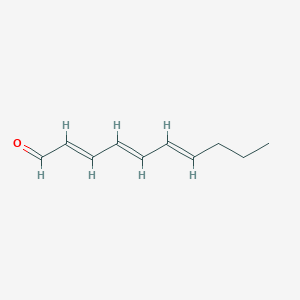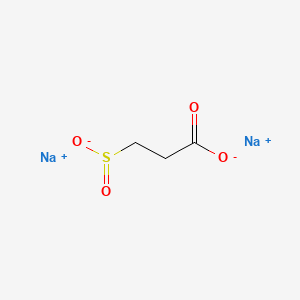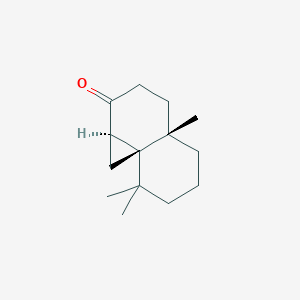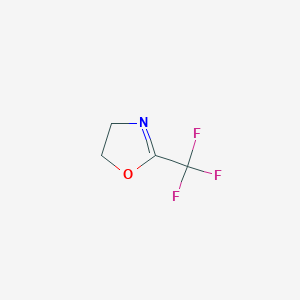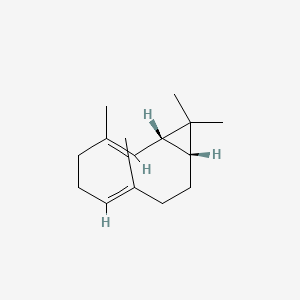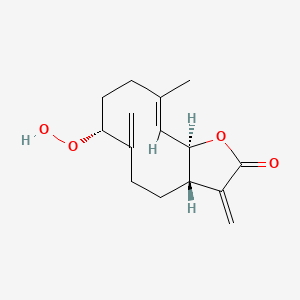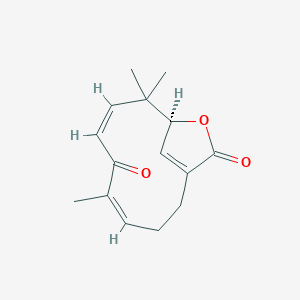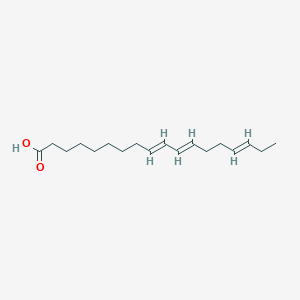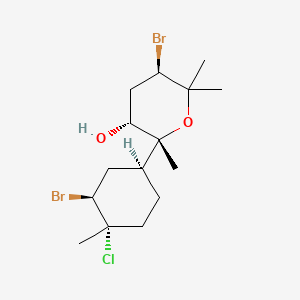
Caespitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caespitol is a member of oxanes.
科学的研究の応用
1. Caespitol in Marine Algal Metabolites
Caespitol, identified as a marine algal bisabolene-type metabolite, is significant in the study of sea hares and marine algae. Research on Aplysia dactylomela, a sea hare, highlighted caespitol among other compounds, suggesting its role in the biogenesis of marine algal bisabolene-type metabolites. The irregular network of these compounds, including caespitol, points to a unified biogenetic pathway for naturally occurring marine algal metabolites (Brito et al., 2006).
2. Caespitol in Sesquiterpene Research
Caespitol is notable in the study of sesquiterpenes, particularly from Laurencia caespitosa, a red seaweed. This research emphasizes the isolation and characterization of caespitol and other sesquiterpenes from the alga. The study's findings contribute to understanding the structure and properties of these compounds, which form part of a new class of rearranged terpenoids (Chang et al., 1989).
3. Caespitol in Antimicrobial Agent Synthesis
The modification of caespitol, a naturally occurring phlorophenone antimicrobial agent, has been explored for enhanced in vitro potency. This research delves into the chemical alteration of caespitol to develop derivatives with improved antimicrobial activities, highlighting its potential in pharmaceutical applications (van der Schyf et al., 1986).
特性
CAS番号 |
50656-64-9 |
|---|---|
製品名 |
Caespitol |
分子式 |
C15H25Br2ClO2 |
分子量 |
432.6 g/mol |
IUPAC名 |
(2R,3R,5R)-5-bromo-2-[(1S,3S,4S)-3-bromo-4-chloro-4-methylcyclohexyl]-2,6,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C15H25Br2ClO2/c1-13(2)10(16)8-12(19)15(4,20-13)9-5-6-14(3,18)11(17)7-9/h9-12,19H,5-8H2,1-4H3/t9-,10+,11-,12+,14-,15+/m0/s1 |
InChIキー |
ZAULPZAMCNCFDT-SYPGZIFDSA-N |
異性体SMILES |
C[C@@]1(CC[C@@H](C[C@@H]1Br)[C@@]2([C@@H](C[C@H](C(O2)(C)C)Br)O)C)Cl |
SMILES |
CC1(C(CC(C(O1)(C)C2CCC(C(C2)Br)(C)Cl)O)Br)C |
正規SMILES |
CC1(C(CC(C(O1)(C)C2CCC(C(C2)Br)(C)Cl)O)Br)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



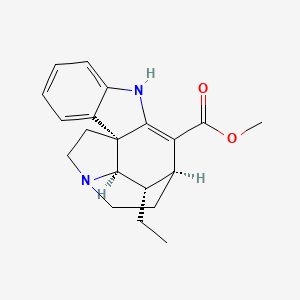
![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)
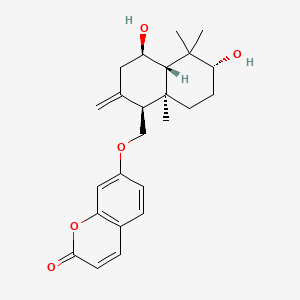
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)
![(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol](/img/structure/B1253128.png)
